molecular formula C26H21NO3 B11159641 4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzonitrile

4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzonitrile

Cat. No.: B11159641
M. Wt: 395.4 g/mol
InChI Key: LFLKPYZWMGBZGG-UHFFFAOYSA-N
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Description

4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzonitrile typically involves multiple steps. One common method includes the alkylation of 7-hydroxy-4-methylcoumarin with benzyl bromide in the presence of a base such as potassium carbonate. This is followed by the reaction with 4-cyanobenzyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzonitrile is unique due to its specific structural features, such as the presence of both a chromene and a benzonitrile moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C26H21NO3

Molecular Weight

395.4 g/mol

IUPAC Name

4-[(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxymethyl]benzonitrile

InChI

InChI=1S/C26H21NO3/c1-17-12-23(29-16-21-10-8-20(15-27)9-11-21)25-18(2)22(26(28)30-24(25)13-17)14-19-6-4-3-5-7-19/h3-13H,14,16H2,1-2H3

InChI Key

LFLKPYZWMGBZGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC4=CC=C(C=C4)C#N

Origin of Product

United States

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